(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXDKYDXOVRPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Condensation and Reduction
A scalable and industrially viable route to non-racemic 1-cyclopropyl alkyl-1-amines has been disclosed in recent patents (e.g., US20210395185A1). This method involves:
- Step i: Condensation of cyclopropyl methyl ketone (compound II) with a chiral amine such as (S)-(-)-α-phenylethylamine (compound III) to form an imine intermediate (INT1).
- Step ii: Reduction of the imine to the corresponding secondary amine (INT2).
- Step iii: Debenzylation or removal of protecting groups to yield the primary amine (compound I).
Preferred conditions include the use of Lewis acids (e.g., B(OiPr)3) to catalyze the condensation step, with solvents such as tetrahydrofuran (THF), iso-propanol, toluene, or mixtures thereof. The reduction step typically employs catalytic hydrogenation with palladium on carbon under hydrogen pressure (e.g., 10 bar H2 at 70°C for 24 hours).
This route offers advantages such as:
- Use of inexpensive starting materials (cyclopropyl methyl ketone and chiral amine).
- Scalability suitable for industrial production.
- High enantiomeric purity, which can be further enhanced by salt formation with enantiomerically pure acids like mandelic acid.
Alternative Routes and Catalytic Methods
Other literature methods include:
- Iridium-catalyzed asymmetric hydrogenation of imines or enamines derived from cyclopropyl substrates, though these often require high catalyst loadings (5-10 mol%) and expensive ligands.
- Gold-catalyzed synthesis starting from cyclopropyl alkynes, which face challenges in deprotection and side reactions.
- Chiral sulfinamide-mediated synthesis starting from cyclopropyl aldehyde, involving low-temperature Grignard reactions and flash chromatography, which are less favorable for scale-up.
Coupling to Form (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
The final assembly involves linking the 1-cyclopropylethyl amine with the 2-methoxypyridin-3-yl methylamine fragment, often through:
- Reductive amination between the amine and an aldehyde derivative of the methoxypyridine.
- Nucleophilic substitution or amide bond formation, depending on available functional groups.
Reaction conditions are optimized to preserve stereochemistry and minimize side reactions.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvents | Yield / Notes |
|---|---|---|---|
| Condensation (imine formation) | Cyclopropyl methyl ketone + (S)-α-phenylethylamine + Lewis acid catalyst (e.g., B(OiPr)3) | THF, iso-propanol, toluene, heptane | High conversion; solvent choice affects rate and selectivity |
| Reduction | Pd/C catalyst, H2 (10 bar), 70°C, 24 h | Ethanol or similar | High yield of secondary amine; scalable |
| Debenzylation / Deprotection | Acid/base treatment or catalytic hydrogenation | Various | Efficient removal of protecting groups |
| Salt formation for purity | Reaction with (R)-mandelic acid | Ethanol, MTBE, isopropyl acetate | Crystallization improves enantiomeric purity |
Research Findings and Industrial Relevance
- The patented method (US20210395185A1) emphasizes the scalability and cost-effectiveness of the condensation-reduction-deprotection sequence.
- Use of inexpensive and readily available starting materials reduces production costs.
- Optical purity is enhanced by salt formation with chiral acids, critical for pharmaceutical applications.
- The process avoids problematic steps such as low-temperature Grignard reactions and flash chromatography, which are less suitable for large-scale manufacturing.
- The synthetic route is adaptable and can be integrated into the synthesis of complex pharmaceutically active compounds, including substituted pyrazinones and ROR gamma modulators.
Chemical Reactions Analysis
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogous secondary amines:
Key Structural and Functional Comparisons
Core Heterocycles :
- The target compound’s pyridine ring (electron-deficient due to nitrogen) contrasts with the pyrazole in (two nitrogen atoms in a five-membered ring) and the indole in (aromatic bicyclic system). Pyridine-based amines often exhibit distinct electronic properties, influencing reactivity and binding in biological systems .
Substituent Effects: The 2-methoxy group on the pyridine (target) vs. 4-methoxy on phenyl () alters electronic distribution. Methoxy at the ortho position (pyridine) introduces steric hindrance and may reduce rotational freedom compared to para substitution . Cyclopropylethyl vs.
Amine Classification :
- The target is a secondary amine , while describes a primary amine . Secondary amines are generally less nucleophilic but more stable, impacting their utility in reactions like acylation or sulfonylation .
Synthetic Complexity :
- The pyrazole derivative () required a multi-day reaction with copper catalysis (17.9% yield), suggesting higher synthetic complexity than the target compound, which is commercially available .
Research Implications
Biological Activity
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial, cytotoxic, and pharmacological properties based on diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 206.28 g/mol
- Boiling Point : Approximately 292.1 °C
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to (1-cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zone : The compound produced inhibition zones of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth, which were comparable to the standard antibiotic ceftriaxone .
2. Cytotoxicity
The cytotoxic effects of (1-cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine have been evaluated in various cancer cell lines:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| MCF-7 | 12.41 | Significant efficacy observed |
| HCT-116 | 9.71 | High cytotoxic activity |
| PC3 | 2.29 | Most potent among tested lines |
| HepG2 | 20.19 | Moderate activity |
The compound demonstrated a notable ability to induce apoptosis in cancer cells, leading to alterations in cell size and shape, as well as a decline in cell viability as concentration increased .
The mechanism by which (1-cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine exerts its biological effects may involve interaction with specific cellular pathways:
- Cell Cycle Arrest : Treated cells showed an increase in the S phase, indicating that the compound may halt cell cycle progression and initiate apoptosis.
- LDH Activity : Elevated levels of lactate dehydrogenase (LDH) in treated MCF-7 cells suggest that the compound affects cellular integrity and viability, further supporting its role as a cytotoxic agent .
Case Studies
In a comparative study involving various thiourea derivatives, including those structurally related to (1-cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, it was found that certain derivatives exhibited IC values in the low micromolar range across multiple cancer cell lines, reinforcing the potential of this compound class for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (1-cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, copper(I) bromide and cesium carbonate have been used in analogous reactions to facilitate coupling steps, though yields may vary (e.g., 17.9% in a related pyridinylmethylamine synthesis) . Key parameters include:
- Temperature : Reactions at 35°C for extended periods (48+ hours) may improve conversion.
- Purification : Chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) is critical for isolating pure amine products.
- Catalyst Screening : Alternative catalysts (e.g., Pd-based systems) could enhance efficiency for challenging cyclopropane coupling.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR shifts to verify cyclopropane and pyridine methylene signals. For example, cyclopropane protons typically appear at δ 0.5–1.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .
- HRMS : Confirm molecular weight via high-resolution mass spectrometry (e.g., ESI-HRMS m/z calculated for [M+H]).
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .
Advanced Research Questions
Q. What strategies are recommended for evaluating the biological activity of this compound in medicinal chemistry contexts?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., COX-2 inhibitors with pyridine motifs) .
- Assay Design :
- In vitro : Use enzyme inhibition assays (e.g., COX-2 IC determination) with celecoxib as a positive control.
- Cell-based : Test cytotoxicity in cancer cell lines (e.g., IC via MTT assay) .
- Selectivity Profiling : Compare activity against related isoforms (e.g., COX-1 vs. COX-2) to assess specificity .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Degradation Pathways : Investigate hydrolysis/photolysis rates under varying pH and UV conditions.
- Bioaccumulation : Measure logP values to predict partitioning into lipid-rich tissues.
- Toxicity Testing : Use Daphnia magna or algal models for acute/chronic toxicity endpoints.
- Data Table :
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis half-life | OECD 111 (pH 4–9, 50°C) | Predicts persistence in water |
| LogK | Shake-flask HPLC | Estimates bioaccumulation potential |
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2. Focus on π-π stacking between the pyridine ring and active-site residues .
- MD Simulations : Run 100-ns simulations to assess complex stability (e.g., RMSD < 2 Å indicates stable binding).
- QSAR : Corinate substituent effects (e.g., methoxy vs. methyl groups) with activity data to guide analog design .
Q. How should researchers address contradictory data in synthetic yields or biological activity?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions with strict control of moisture/oxygen levels, as amines are prone to oxidation. Low yields (~17%) in initial attempts may require alternative routes (e.g., Buchwald-Hartwig coupling) .
- Biological Variability : Validate assays with internal controls and orthogonal methods (e.g., SPR vs. enzymatic assays). Statistically analyze outliers via Grubbs’ test.
Safety and Best Practices
Q. What safety protocols are essential when handling this amine compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
